

Technical Guide: Biological Target Profiling of 4-Methyl-7-nitro-1H-indazole

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Compound of Interest

Compound Name: 4-Methyl-7-nitro-1H-indazole

CAS No.: 104103-06-2

Cat. No.: B185859

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Executive Summary

4-Methyl-7-nitro-1H-indazole (CAS: 104103-06-2) is a bioactive heterocyclic compound belonging to the nitroindazole class.[1] While often utilized as a high-value intermediate in medicinal chemistry, its pharmacological profile is intrinsically linked to its parent pharmacophore, 7-Nitroindazole (7-NI), a widely established selective neuronal Nitric Oxide Synthase (nNOS) inhibitor.

This guide provides a technical roadmap for researchers to investigate the biological targets of **4-Methyl-7-nitro-1H-indazole**. It synthesizes established structure-activity relationship (SAR) data from the nitroindazole scaffold with predictive modeling for the 4-methyl substitution. The primary focus is on Nitric Oxide Synthase (NOS) inhibition, Kinase ATP-competitive binding, and Anti-parasitic activity.

Part 1: Chemical Profile & Scaffold Analysis

The biological activity of **4-Methyl-7-nitro-1H-indazole** is dictated by the electronic and steric interplay between the nitro group at position 7 and the methyl group at position 4.

Feature	Chemical Property	Biological Implication
Core Scaffold	1H-Indazole	"Privileged structure" capable of mimicking purines (ATP) and interacting with heme-containing enzymes.
7-Nitro Group	Electron-withdrawing ()	Critical for nNOS selectivity. Reduces the basicity of the indazole nitrogens, facilitating interaction with the enzyme's heme propionate or active site residues.
4-Methyl Group	Electron-donating ()	Increases lipophilicity (). Modulates electron density on the benzene ring, potentially altering the pKa of the N1-proton and affecting binding kinetics compared to unsubstituted 7-NI.

Part 2: Primary Biological Targets

Neuronal Nitric Oxide Synthase (nNOS)

Mechanism of Action: The parent compound, 7-Nitroindazole, is a competitive inhibitor of L-arginine and also interacts with the tetrahydrobiopterin (

) binding site near the heme iron. The **4-Methyl-7-nitro-1H-indazole** analog is predicted to target nNOS through a similar mechanism but with altered selectivity due to the steric bulk at the C4 position.

- **Binding Mode:** The planar indazole ring stacks against the heme porphyrin. The 7-nitro group often engages in electrostatic interactions or hydrogen bonding within the substrate access channel.

- Hypothesis: The 4-methyl group may occupy a hydrophobic pocket adjacent to the active site, potentially enhancing potency or, conversely, introducing steric clash depending on the isoform (nNOS vs. eNOS).

Protein Kinases (ATP-Competitive Inhibition)

Indazoles are classic ATP-mimetics. The 4-methyl-7-nitro substitution pattern creates a unique electronic profile that may favor binding to specific kinase families, particularly those with a gatekeeper residue allowing for the 4-methyl steric bulk.

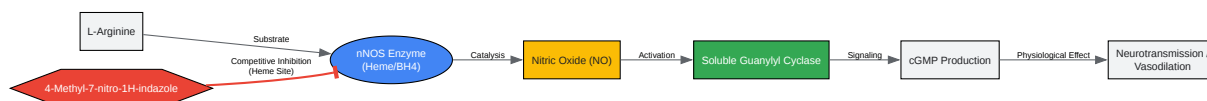
- Potential Targets: Tyrosine kinases (e.g., VEGFR, PDGFR) often accommodated by indazole cores.

Anti-Leishmanial Targets

Nitroindazoles have demonstrated potent activity against Leishmania species.[2] The mechanism likely involves the inhibition of parasite-specific enzymes or the generation of toxic nitro-radical species via nitroreductases within the parasite.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the interference of **4-Methyl-7-nitro-1H-indazole** within the NO signaling pathway.



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Caption: Competitive inhibition of nNOS by **4-Methyl-7-nitro-1H-indazole** disrupts the NO-sGC-cGMP signaling cascade.

Part 4: Experimental Validation Protocols

To validate the biological targets of **4-Methyl-7-nitro-1H-indazole**, researchers must employ a tiered screening approach.

Protocol A: NOS Isoform Selectivity Assay (Citrulline Conversion)

This assay measures the conversion of

-L-arginine to

-L-citrulline, the gold standard for quantifying NOS activity.

- Preparation:
 - Isolate recombinant nNOS (rat), iNOS (murine), and eNOS (bovine).
 - Prepare stock solution of **4-Methyl-7-nitro-1H-indazole** in DMSO (final assay concentration <1% DMSO).
- Incubation:
 - Mix enzyme buffer (50 mM HEPES, pH 7.4) with cofactors (NADPH, , Calmodulin).
 - Add inhibitor at varying concentrations (0.1 nM to 100 M).
 - Initiate reaction with -L-arginine. Incubate at 37°C for 15 minutes.
- Termination & Quantification:
 - Stop reaction with ice-cold stop buffer (HEPES + EDTA).

- Pass mixture through cation-exchange resin (Dowex-50W). Unreacted arginine binds; citrulline flows through.
- Quantify eluate via liquid scintillation counting.
- Data Analysis:
 - Calculate

for each isoform.
 - Success Metric: A selectivity ratio (eNOS

/ nNOS

) > 10 indicates neuroprotective potential without cardiovascular side effects.

Protocol B: Kinase Profiling (Thermal Shift Assay)

A rapid method to assess binding affinity across a panel of kinases.

- Setup: Mix recombinant kinase domains with Sypro Orange dye and 10

M **4-Methyl-7-nitro-1H-indazole**.
- Execution: Perform melt curve analysis (25°C to 95°C) using qPCR instrumentation.
- Readout: A shift in melting temperature (

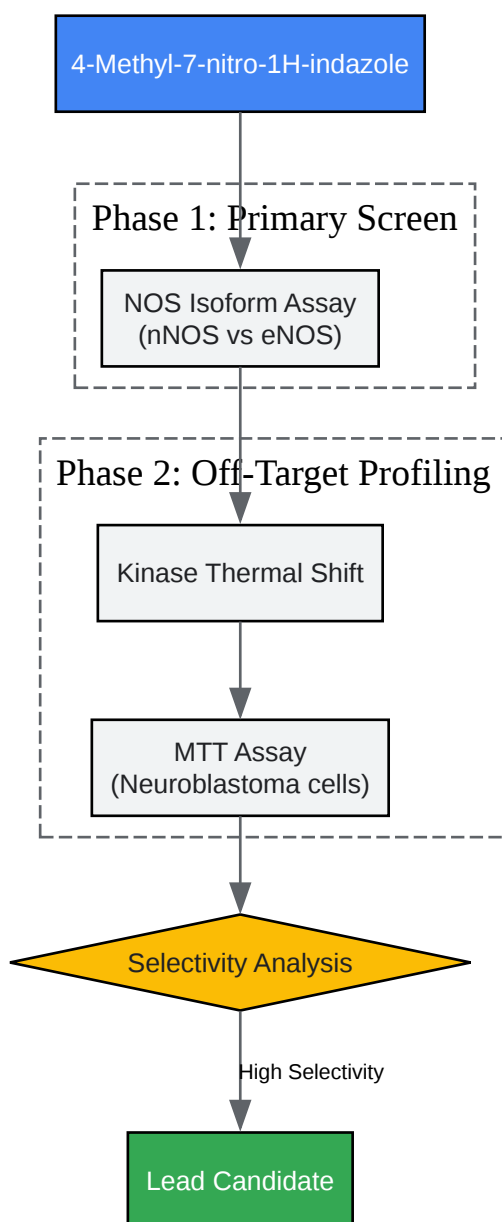
) compared to DMSO control indicates significant binding (stabilization of the kinase domain).

Part 5: Data Presentation & Comparative Analysis

When characterizing **4-Methyl-7-nitro-1H-indazole**, compare its profile against the standard 7-Nitroindazole.

Parameter	7-Nitroindazole (Standard)	4-Methyl-7-nitro-1H-indazole (Target Profile)
nNOS	-0.7 M	To be determined (Expect < 5 M)
eNOS	-0.8 M	To be determined (Target > 10 M for selectivity)
Solubility	Low (DMSO required)	Likely lower due to methyl group (requires formulation optimization)
Primary Utility	Tool compound for CNS studies	Potential lead for selective NOS inhibition or Kinase scaffolds

Experimental Workflow Diagram



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Caption: Screening cascade to validate potency and selectivity of the target compound.

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